molecular formula C16H24N2O4 B3111670 tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 184711-70-4

tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B3111670
CAS No.: 184711-70-4
M. Wt: 308.37 g/mol
InChI Key: ZAHRDPIWMGLOQJ-UHFFFAOYSA-N
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Description

This compound is a Boc-protected amino acid derivative synthesized via amide coupling between Boc-L-phenylalanine and N,O-dimethyl hydroxylamine hydrochloride (General Procedure-II) . It has a molecular formula of C₁₆H₂₃N₂O₄ and a molecular weight of 308.4 g/mol (ESI-MS m/z: 308.4 [M+H]+). The product is obtained as a white solid in 86% yield and serves as a key intermediate in synthesizing Chikungunya virus P2 cysteine protease inhibitors .

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRDPIWMGLOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate and a suitable amino acid derivative, followed by the addition of methoxy(methyl)amine. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compound 31 ():
  • Structure: tert-Butyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
  • Key Features :
    • 4-methylpentan-2-yl substituent enhances hydrophobicity.
    • Melting Point : 168–170°C, higher than the target compound, likely due to increased crystallinity from the branched alkyl chain.
    • Yield : 88%, indicating efficient synthesis.
Compound 28 ():
  • Structure: tert-Butyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
  • Key Features :
    • Dual phenyl groups create a symmetric structure, improving stacking interactions.
    • Melting Point : 186–188°C, significantly higher than the target compound, attributed to symmetry and rigidity.
    • Yield : 92%, demonstrating robust amide coupling methodology .
CAS 87694-53-9 ():
  • Structure: (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
  • Key Features :
    • Stereoisomer of the target compound (R-configuration in ).
    • Similar molecular weight (308.4 g/mol) but distinct enantioselectivity in biological systems .

Functional Group Modifications

Compound 19 ():
  • Structure: tert-Butyl ((S)-1-(((S)-1-hydroxy-3-phenylpropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
  • Key Features: Hydroxyl group introduces polarity, reducing organic solubility compared to the methoxy(methyl)amino group in the target compound. Melting Point: 159–162°C, lower than the target compound due to hydrogen bonding disruption .
CAS 1172623-95-8 ():
  • Structure: tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate
  • Key Features :
    • Alkyne substituent enables click chemistry applications.
    • Similar Boc-protection but divergent reactivity due to the terminal alkyne .

Physical and Chemical Properties Comparison

Property Target Compound Compound 31 Compound 28 CAS 87694-53-9
Molecular Weight (g/mol) 308.4 ~350 438.5 308.4
Yield (%) 86 88 92 N/A
Melting Point (°C) Not reported 168–170 186–188 Not reported
Key Functional Groups Methoxy(methyl)amino 4-Methylpentan-2-yl Dual phenyl S-Enantiomer
Biological Target Chikungunya protease Cysteine proteases N/A N/A

Stereochemical and Enantiomeric Considerations

  • The R-enantiomer (CAS 115186-33-9, ) and S-enantiomer (CAS 87694-53-9, ) exhibit identical molecular formulas but differ in chiral centers. Such stereochemical variations critically impact interactions with chiral biological targets (e.g., proteases) .

Biological Activity

tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a carbamate derivative with the molecular formula C10H20N2O4C_{10}H_{20}N_{2}O_{4}. This compound is primarily utilized in organic synthesis and has potential applications in biological research, particularly in understanding enzyme mechanisms and protein interactions.

Structural Characteristics

The compound features a carbamate group (–NHCOO–), which is crucial for its biological activity. The presence of the methoxy(methyl)amino group suggests potential interactions with various biological targets.

Synthetic Routes

The synthesis typically involves:

  • Reactants : tert-butyl carbamate and an appropriate amino acid derivative.
  • Conditions : The reaction is facilitated under controlled conditions, often using palladium as a catalyst in an inert atmosphere to prevent oxidation.

Reaction Types

The compound can undergo several reactions:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Can convert to corresponding amine derivatives.
  • Substitution : Can participate in reactions with alkyl halides or acyl chlorides.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or proteins. This interaction can lead to inhibition or modification of enzymatic activities, affecting various biochemical pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in:

  • Enzyme Inhibition : Demonstrated effectiveness in inhibiting specific enzymes involved in metabolic pathways, which could have implications for drug development.
  • Protein-Ligand Interactions : Used as a model compound to study binding affinities and mechanisms of action, providing insights into drug design.

Research Applications

The compound has been investigated for its potential applications in:

  • Medicinal Chemistry : As an intermediate in synthesizing biologically active compounds.
  • Pharmacology : To explore its effects on specific biological targets, contributing to the development of new therapeutic agents.

Table 1: Summary of Biological Activity

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes,
Protein InteractionAffects binding affinity with various proteins ,
Drug DevelopmentPotential use as an intermediate in drug synthesis ,

Table 2: Synthetic Routes and Conditions

Synthesis MethodKey ReagentsConditions
Carbamate Reactiontert-butyl carbamate, amino acid derivativeInert atmosphere, palladium catalyst
OxidationKMnO4 or CrO3Controlled temperature
ReductionLiAlH4 or NaBH4Anhydrous conditions

Q & A

Q. What are the standard synthetic routes for tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate?

The compound is typically synthesized via amide coupling and reductive alkylation . A two-step procedure involves:

  • Step 1 : Coupling Boc-L-phenylalanine with N,O-dimethyl hydroxylamine hydrochloride using EDCI.HCl to form the intermediate (86% yield, MS: m/z 308.4 [M+H]⁺) .
  • Step 2 : Reduction with lithium aluminum hydride (LAH) in THF at 0°C to yield the final product (91% yield) . Alternative methods include asymmetric Mannich reactions for chiral analogs, using propionaldehyde and anhydrous acetonitrile under argon .

Key Considerations :

  • Use anhydrous solvents (e.g., THF, acetonitrile) and inert atmospheres to prevent hydrolysis .
  • Purify intermediates via column chromatography (e.g., EtOAC/petroleum ether) .

Q. How is the compound characterized in academic research?

Characterization relies on spectroscopic and chromatographic methods :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, tert-butyl carbamate protons resonate at δ 1.35–1.45 ppm (singlet), while methoxy(methyl)amino groups appear at δ 3.10–3.30 ppm .
  • MS : ESI-MS ([M+Na]⁺ or [M+H]⁺) validates molecular weight (e.g., m/z 308.4 observed vs. 308.38 calculated) .
  • Melting Point : Purity is assessed via sharp melting ranges (e.g., 161–163°C for analogs) .

Advanced Questions

Q. How can enantiomeric purity be ensured during synthesis?

Enantiomeric control requires chiral catalysts or resolution techniques :

  • Asymmetric Mannich reactions using organocatalysts (e.g., L-proline derivatives) yield >90% enantiomeric excess (ee) for β-amino carbonyl analogs .
  • Diastereomeric separation via chiral HPLC or crystallization resolves racemic mixtures (e.g., diastereomers in showed distinct NMR shifts and melting points) .

Data Contradictions :

  • Conflicting yields (e.g., 86% vs. 78% for similar steps in vs. 6) may arise from solvent purity (anhydrous vs. non-anhydrous) or catalyst loading .

Q. What strategies optimize reaction conditions for scale-up?

Critical Parameters :

  • Solvent Choice : Anhydrous THF or acetonitrile minimizes side reactions (e.g., hydrolysis of imine intermediates) .
  • Catalyst Screening : EDCI.HCl outperforms DCC by reducing DCU byproduct formation .
  • Temperature Control : LAH reductions at 0°C prevent over-reduction .

Case Study :

  • achieved 91% yield using propionaldehyde in acetonitrile, while used THF for LAH reduction. Solvent polarity impacts reaction kinetics and byproduct profiles .

Q. How is the compound applied in mechanistic studies of enzyme inhibition?

The compound serves as a precursor for covalent protease inhibitors :

  • Cysteine Protease Inhibition : Derivatives (e.g., dipeptidyl nitriles) bind to S1/S1’ subsites, validated via X-ray crystallography and kinetic assays (IC₅₀ values <1 µM) .
  • Antimicrobial Activity : Analogs inhibit mycobacterial biofilms by disrupting cell-wall synthesis ().

Analytical Validation :

  • Inhibitor potency correlates with ESI-MS and NMR purity (>95% by HPLC) .

Methodological Recommendations

  • Stereochemical Analysis : Use NOESY or circular dichroism (CD) to confirm absolute configuration .
  • Scale-Up Protocols : Replace batch reactions with flow chemistry for LAH reductions to enhance safety and reproducibility .
  • Data Reconciliation : Cross-validate NMR shifts with computational tools (e.g., DFT calculations) to resolve ambiguities in diastereomer assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
Reactant of Route 2
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tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

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